7,8-Difluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by the presence of two fluorine atoms at the 7 and 8 positions of the quinazolinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Quinazolinones, including 7,8-difluoroquinazolin-4(3H)-one, are classified as heterocyclic compounds containing a fused benzene and pyrimidine ring. They are often synthesized for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific structural modifications, such as the introduction of fluorine atoms, can significantly influence the biological properties of these compounds.
The synthesis of 7,8-difluoroquinazolin-4(3H)-one can be achieved through various methods. One prominent approach involves the condensation of anthranilic acid with formamide under controlled heating conditions. The introduction of fluorine substituents can be accomplished using fluorination reagents such as sulfur tetrafluoride or via electrophilic fluorination techniques.
The reaction mechanism generally involves the formation of an intermediate that subsequently undergoes cyclization to yield the quinazolinone structure.
7,8-Difluoroquinazolin-4(3H)-one can participate in various chemical reactions:
For example, reactions with alkyl halides in the presence of bases can yield alkylated derivatives of quinazolinones.
The mechanism of action for compounds like 7,8-difluoroquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. The fluorine substituents may enhance the compound's ability to interact with these targets due to increased hydrophobic interactions and potential for hydrogen bonding.
Key physical properties of 7,8-difluoroquinazolin-4(3H)-one include:
Chemical properties include:
7,8-Difluoroquinazolin-4(3H)-one has several potential applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating a promising future for this compound in both medicinal chemistry and materials science contexts.
7,8-Difluoroquinazolin-4(3H)-one (CAS#: 1566557-04-7; MW: 182.13 g/mol; Formula: C₈H₄F₂N₂O) is a fluorinated heterocyclic compound featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one core with fluorine atoms at the 7- and 8-positions. This strategic fluorine substitution confers distinct electronic and steric properties that enhance its utility in drug design, particularly in modulating kinase interactions and improving pharmacokinetic profiles [2] [6]. As a derivative of the quinazolin-4(3H)-one pharmacophore—a structure validated in over 200 natural alkaloids and numerous clinical agents (e.g., gefitinib, lapatinib)—it bridges historical medicinal applications with contemporary targeted therapies [1] [3].
The incorporation of fluorine atoms into the quinazolinone scaffold profoundly influences molecular properties critical to drug efficacy:
Table 1: Impact of Fluorine Substitution on Quinazolinone Bioactivity
Substituent Pattern | HER2 IC₅₀ (μM) | LogP | MCF-7 Cytotoxicity (IC₅₀, μM) |
---|---|---|---|
Unsubstituted | 12.1 ± 1.0 | 1.52 | 5.90 ± 0.74 (Lapatinib control) |
6-Fluoro | 3.0 ± 0.3 | 1.78 | 15.72 ± 0.07 |
7,8-Difluoro | 0.14 ± 0.03 | 2.05 | 0.20 ± 0.02 |
Data adapted from cytotoxicity and kinase assays [1]
Molecular docking analyses reveal that 7,8-difluoroquinazolin-4(3H)-one derivatives act as:
Quinazolinone chemistry originated in 1869 with the synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess [6]. However, therapeutic interest surged in the 1950s with methaqualone (a 2-substituted quinazolinone sedative) and accelerated in the 2000s with kinase inhibitors like lapatinib [1] [6]. The rationale for 7,8-difluoro substitution emerged from structure-activity relationship (SAR) studies demonstrating:
Table 2: Key Milestones in 7,8-Difluoroquinazolin-4(3H)-one Research
Year | Development | Significance |
---|---|---|
1869 | First quinazolinone synthesis (Griess) | Established core scaffold |
1951 | Methaqualone approval | Validated quinazolinones as clinically viable |
2003 | Lapatinib development | Confirmed 4(3H)-quinazolinones as kinase inhibitors |
2021 | Cytotoxicity screening of 7,8-difluoro derivatives [1] | IC₅₀ = 0.20 μM (MCF-7); 30-fold > lapatinib |
2023 | Kinase profiling of 3-substituted-7,8-difluoro analogs [8] | Multi-target inhibition (CDK2/HER2/VEGFR2) with ADMET optimization |
Recent applications span:
Table 3: Compound Identifiers for 7,8-Difluoroquinazolin-4(3H)-one
Identifier Type | Value |
---|---|
CAS Registry Number | 1566557-04-7 |
Molecular Formula | C₈H₄F₂N₂O |
IUPAC Name | 7,8-Difluoro-3,4-dihydroquinazolin-4-one |
Molecular Weight | 182.13 g/mol |
SMILES | O=c1[nH]cnc2c(F)c(F)ccc12 |
Key Structural Features | Difluoro substitution at C7/C8; Ketone at C4; Enolizable NH at N3 |
The trajectory of 7,8-difluoroquinazolin-4(3H)-one exemplifies structure-driven optimization in medicinal chemistry, transitioning from a niche heterocycle to a versatile scaffold for targeted therapeutics [1] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: